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Compound of Interest

Compound Name: 3-iodo-1-phenyl-1H-pyrazole

Cat. No.: B168794 Get Quote

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of

numerous therapeutic agents, particularly kinase inhibitors.[1][2] Protein kinases, which

regulate a vast array of cellular processes, are critical targets in drug discovery, especially in

oncology and immunology.[3] The strategic functionalization of the pyrazole core is essential for

modulating inhibitor potency, selectivity, and pharmacokinetic properties.

3-iodo-1-phenyl-1H-pyrazole serves as a highly versatile and reactive building block for the

synthesis of kinase inhibitor libraries. The carbon-iodine bond at the C-3 position is readily

activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling.[2][3] This allows for the efficient introduction of diverse aryl and heteroaryl

substituents, enabling extensive exploration of structure-activity relationships (SAR) to optimize

binding at the ATP-binding site of target kinases.[3]

Key Applications: Targeting Medically Relevant Kinases

Derivatives synthesized from 3-iodo-1-phenyl-1H-pyrazole have shown inhibitory activity

against several important kinase families implicated in disease.

Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of the immune

response, and its dysregulation is linked to autoimmune diseases and cancers.[2] Pyrazole-

based compounds are key inhibitors of this pathway. For instance, derivatives of 3-(1H-
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imidazol-2-yl)-1H-pyrazole have shown potent, low-micromolar to nanomolar inhibition of

JAK2 and JAK3.[4]

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and

their overexpression is common in many cancers. Pyrazole-imidazole hybrids have

demonstrated inhibitory activity against Aurora A and Aurora B kinases, with IC50 values in

the nanomolar to low-micromolar range.[4]

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prominent

targets in cancer therapy. Pyrazole-based scaffolds have been used to develop potent

inhibitors of the understudied CDK16, a member of the PCTAIRE family, with cellular EC50

values as low as 33 nM.[5]

p38 MAP Kinase: This kinase is involved in inflammatory responses, and pyrazole-based

inhibitors have been developed as potent anti-inflammatory agents.[6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors built upon

the pyrazole scaffold, demonstrating the potency achievable through diversification at the C-3

position.

Table 1: Inhibitory Activity against JAK and Aurora Kinases Data pertains to a series of 3-(4-

phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives.

Compound Ref. Target Kinase IC50 (µM)

10e JAK2 0.166

10e JAK3 0.057

10e Aurora A 0.939

10e Aurora B 0.583

Source: Data extracted from a

study on multi-targeted

pyrazole derivatives.[4]
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Table 2: Cellular Potency against CDK16 Data pertains to a series of N4-(1H-pyrazol-3-

yl)pyrimidine-2,4-diamine derivatives.

Compound Class Target Kinase EC50 Range (nM)

11a-f CDK16 33.0 - 124.0

Source: Data from a study on

selective CDK16 inhibitors.[5]

Protocols
Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-

coupling of 3-iodo-1-phenyl-1H-pyrazole with an arylboronic acid.

Materials:

3-iodo-1-phenyl-1H-pyrazole (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)

Potassium carbonate (K₂CO₃, 2.5 equiv)

1,4-Dioxane (anhydrous)

Water (degassed)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried sealed tube or microwave vial, add 3-iodo-1-phenyl-1H-
pyrazole, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium

carbonate.[2]

Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15

minutes to ensure an inert atmosphere.[3]

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via

syringe. The final concentration of the iodopyrazole should be approximately 0.1–0.2 M.[2]

Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

LC-MS until the starting material is consumed (typically 2-12 hours).

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl-1-

phenyl-1H-pyrazole.

Characterization: Confirm the structure and purity of the final product using NMR and HRMS

analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a representative method for determining the IC50 value of a synthesized

inhibitor using the luminescence-based ADP-Glo™ Kinase Assay, which quantifies kinase

activity by measuring ADP production.[6]

Materials:
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Synthesized pyrazole inhibitor (test compound)

Target kinase enzyme

Kinase substrate (peptide or protein)

Adenosine 5′-triphosphate (ATP)

Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque 384-well assay plates

Plate-reading luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. For the

vehicle control, use DMSO alone.

Kinase Reaction Setup:

In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO control) to the

appropriate wells.

Add 5 µL of a solution containing the target kinase and its specific substrate in kinase

reaction buffer.

Incubate for 15-30 minutes at room temperature to allow the compound to bind to the

kinase.

Initiate Kinase Reaction: Add 2.5 µL of ATP solution (at a concentration near the Km for the

specific kinase, e.g., 10 µM) to each well to start the reaction. The final reaction volume is 10

µL.
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Reaction Incubation: Incubate the plate at room temperature for 1 hour. The incubation time

may need optimization based on enzyme activity.

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This

terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40

minutes at room temperature.

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP produced by the kinase reaction back into ATP,

which is then used by a luciferase/luciferin pair to generate a luminescent signal.[5] Incubate

for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all readings.

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-ATP

control as 0% activity.

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50

value.
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Caption: Experimental workflow from synthesis to SAR analysis.
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Caption: Inhibition of the JAK-STAT signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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